3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid 3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.: 1144428-81-8
VCID: VC6476908
InChI: InChI=1S/C12H14N2O5S/c15-11(16)8-2-1-3-9(6-8)13-12(17)14-10-4-5-20(18,19)7-10/h1-3,6,10H,4-5,7H2,(H,15,16)(H2,13,14,17)
SMILES: C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)O
Molecular Formula: C12H14N2O5S
Molecular Weight: 298.31

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid

CAS No.: 1144428-81-8

Cat. No.: VC6476908

Molecular Formula: C12H14N2O5S

Molecular Weight: 298.31

* For research use only. Not for human or veterinary use.

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid - 1144428-81-8

Specification

CAS No. 1144428-81-8
Molecular Formula C12H14N2O5S
Molecular Weight 298.31
IUPAC Name 3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzoic acid
Standard InChI InChI=1S/C12H14N2O5S/c15-11(16)8-2-1-3-9(6-8)13-12(17)14-10-4-5-20(18,19)7-10/h1-3,6,10H,4-5,7H2,(H,15,16)(H2,13,14,17)
Standard InChI Key LVYMVYLXGCBEIU-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)O

Introduction

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid is an organic compound characterized by its unique structural framework, which includes a dioxidotetrahydrothiophene moiety and a benzoic acid derivative. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug design. Its molecular structure suggests it could interact with various biological targets, making it an interesting candidate for pharmacological studies.

Molecular Characteristics

The molecular properties of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid are summarized below:

PropertyValue
Molecular FormulaC₁₀H₁₀N₂O₅S
Molecular Weight~274.26 g/mol
Functional GroupsCarbamoyl, Dioxide-Thiophene, Benzoic Acid
Structural FeaturesAromatic ring, sulfur dioxide group

The presence of a sulfur dioxide group (dioxide-thiophene) enhances the compound's solubility and reactivity, while the benzoic acid moiety contributes to its acidic properties.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions:

  • Starting Materials:

    • A precursor containing the thiophene ring.

    • Reagents for carbamoylation and benzoic acid functionalization.

  • Reaction Conditions:

    • Temperature: Moderate (e.g., 50–100°C).

    • Solvents: Organic solvents like dimethyl sulfoxide or acetonitrile.

    • Catalysts: Acid or base catalysts depending on the specific reaction step.

  • Purification:

    • Techniques such as recrystallization or chromatography are employed to achieve high purity.

The reaction sequence ensures the selective formation of the target compound by controlling side reactions.

Potential Applications

This compound holds promise in several scientific domains:

  • Medicinal Chemistry:

    • The dioxidotetrahydrothiophene moiety is known for its bioactive properties, which may include enzyme inhibition or receptor modulation.

    • The benzoic acid derivative is often associated with anti-inflammatory and antimicrobial activities.

  • Pharmacology:

    • Preliminary studies suggest potential interactions with enzymes involved in metabolic pathways.

    • The compound could serve as a lead molecule for developing drugs targeting specific diseases.

  • Material Science:

    • The unique chemical structure may enable applications in polymer chemistry or as a ligand in coordination complexes.

Research Findings and Challenges

Recent research highlights the following:

  • Synthetic Feasibility: The compound can be synthesized with moderate yields using standard organic synthesis techniques.

  • Biological Activity: Analogous compounds have shown promising antibacterial and anti-inflammatory effects.

  • Challenges: Limited solubility in aqueous media may hinder bioavailability, necessitating formulation improvements.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator